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Compound of Interest

Compound Name: 2-chloro-2H-indazole

Cat. No.: B372650

7

Part 1: Structural Isomerism & Diagnostic Logic[1]

The core challenge in indazole chemistry is distinguishing between the benzenoid 1H-tautomer
and the quinonoid 2H-tautomer.[1] While 1H is thermodynamically favored in the unsubstituted
core, substitution at N2 locks the system into the 2H-quinonoid form, drastically altering the
NMR signature.

Diagnostic Flowchart (Graphviz)
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Figure 1: Decision logic for assigning indazole regiochemistry.
Part 2: Spectroscopic Data of 3-Chloro-1H-indazole
CAS: 29110-74-5 | Formula: C

H
CIN

| MW: 152.58 Da[1]
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This is the most common stable chloroindazole.[1] The chlorine is at the C3 position.[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

or CDCI

[1][2]
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119.5 CH C4

110.5 CH C7

Mass Spectrometry (MS)

lonization: ESI+ or El
e Molecular lon (

): 152.0 (100%), 154.0 (33%).[1]

o Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single

Chlorine atom (
Cl/
Cl).
» Fragmentation (El):

o 117 (
): Loss of Cl radical.[1]

o 90 (
): Subsequent loss of HCN/N

from the ring.[1]

Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR
e 3100-3400 cm

: Broad, medium intensity (N-H stretch).[1] Absence of this band suggests N-substitution.[1]

e 1620 cm
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: C=N stretch (Indazole ring).[1]

e 740-750 cm

: C-Cl stretch (often obscured by aromatic out-of-plane bending, but distinct in fingerprint).[1]

Part 3: Characterization of 2-Substituted-2H-
Indazoles

If your "2-chloro” compound refers to a 2H-indazole scaffold (e.g., 2-(4-chlorophenyl)-2H-
indazole), the spectral signature is distinctively different due to the fixed quinonoid structure.[1]

Diagnostic Marker: The H3 Singlet

In 2-substituted indazoles, the proton at position 3 (H3) becomes a highly diagnostic singlet.

Feature 1H-Indazole (Benzenoid) 2H-Indazole (Quinonoid)

H3 Signal 8.0 - 8.1 ppm 8.3 - 8.8 ppm (Deshielded)

UV-is ( ~290-310 nm (Red-shifted due
~250-260 nm . .

) to extended conjugation)

C3 Shift ~134 ppm ~120-125 ppm

Data for 2-(4-chlorophenyl)-2H-indazole (Representative Drug Scaffold):
e HNMR (CDCI
):

8.37 (s, 1H, H3), 7.85 (d, 2H, Ar-H), 7.77 (d, 1H, H7), 7.50 (d, 2H, Ar-H), 7.33 (t, 1H), 7.12 (¢,
1H).

e CNMR:

122.1 (C3), 150.0 (C7a).[1] Note the C3 shift is significantly different from the 3-chloro
derivative.[1]
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Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1H-indazole
(Standard)

This protocol ensures the chlorination occurs at C3, avoiding N-chlorination instability.[1]
» Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCI) or

-Chlorosuccinimide (NCS).[1]

» Solvent: Acetonitrile (ACN) or NaOH (aq).[1]
e Procedure:

o Dissolve 1H-indazole in ACN.[1]

[¢]

Add NCS (1.1 eq) portion-wise at room temperature.[1]

Heat to 60°C for 4 hours.

[e]

o

Workup: Dilute with water, filter the precipitate.

[¢]

Purification: Recrystallization from ethanol/water.[1]
 Validation: Check for disappearance of H3 singlet (
8.0) in NMR.[1][3][4][5][6]
Protocol B: Differentiating N-Cl vs C-Cl (Chemical Test)
If you suspect you have the unstable

-chloro-indazole (2-chloro-2H-indazole):

o Kl Starch Test:

-halo compounds act as oxidants.[1]

o Dissolve a small amount of sample in ethanol.[1]
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o Add aqueous Potassium lodide (KI) and starch solution.[1]
o Positive Result: Immediate blue/black color (release of |

) indicates N-Cl bond.[1]

o Negative Result: No color change indicates C-Cl bond (3-chloro-1H-indazole is stable and
non-oxidizing).[1]

Part 5: References
o Tautomerism and NMR Assignments:

o Fruchier, A., et al. "13C NMR of indazoles." Chemistry of Heterocyclic Compounds 31.9
(1995): 1006-1026.[1][7] Link

e Synthesis of 3-Chloroindazoles:

o Beilstein Journals.[1] "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles." Beilstein J.
Org.[1] Chem. (2022).[1][8] Link

e 2-Substituted Indazoles (ER
Ligands):
o Feri, M., et al. "Chloroindazole based estrogen receptor
ligands... promote functional remyelination."[9] Scientific Reports 15 (2025).[1][9] Link
o General Spectral Data:

o PubChem Compound Summary for CID 95894 (3-Chloro-1H-indazole).[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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